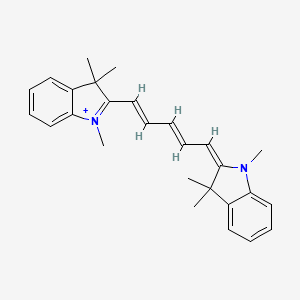

3H-Indolium, 2-(5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-1,3,3-trimethyl-

Overview

Description

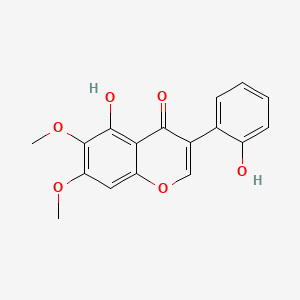

The compound “3H-Indolium, 2-(5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-1,3,3-trimethyl-” is a complex organic molecule. It is related to the class of compounds known as indoliums, which are derivatives of the heterocyclic compound indole .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2H-indol-2-one group, which is a type of indole, and a pentadienyl group, which is a type of hydrocarbon .Scientific Research Applications

Organic Semiconductor Properties

3H-Indolium derivatives have notable applications in organic semiconductor properties. For instance, the use of a superweak coordinating anion with 3H-Indolium chromophores results in a photoactive organic-inorganic hybrid salt. This modification significantly enhances the fluorescence intensity, lifetime, and smoothness of thin-film surfaces, leading to a record power photovoltaic efficiency of 3.8% for these chromophores (Gesevičius et al., 2018).

Photoconductive Materials

The compounds have been used in the development of photoconductive materials for near-IR radiation. This includes polymer composition films containing 3H-Indolium derivatives, which exhibit increased photoconductivity and reduced activation energy for the photoconduction current (Davidenko et al., 2004).

Optical Switching

3H-Indolium derivatives are used in fast optical switching applications. For example, a specific cyanine dye variant was doped in a nematic liquid crystal, demonstrating potential use in very fast all-optical switching due to its high efficiency in amplified spontaneous emission (Zhao-Hui et al., 2006).

Dye-Sensitized Solar Cells

In the context of dye-sensitized solar cells, specific 3H-Indolium-based cyanine dyes have shown to improve photoelectric conversion efficiency. Co-sensitization with these dyes in solar cells led to a notable increase in power conversion efficiency (Wu et al., 2009).

Spectrophotometric Methods

These compounds have been employed in spectrophotometric methods for the determination of various metal ions. For instance, the reaction of 3H-Indolium derivatives with copper ions has been used for the spectrophotometric determination of different copper oxidation states in semiconductor samples (Balogh et al., 2008).

Photovoltaic Performance

Anion exchange with 3H-Indolium chromophores has been studied to improve the photovoltaic performance of organic solar cells. The charge distribution of the anions showed a clear correlation with device performance, highlighting the importance of anion choice in the design of efficient cyanine dyes for solar applications (Gesevičius et al., 2017).

Synthetic Chemistry

In synthetic chemistry, 3H-Indolium compounds have been involved in novel ring enlargement reactions and structural transformations, contributing to the development of new synthetic approaches and heterocyclic compounds (Mekhael et al., 2002).

Environmental Applications

These derivatives have also found use in environmentally friendly procedures for metal extraction, such as in the extraction of copper, showcasing their versatility beyond conventional applications (Škrlíková et al., 2011).

Composite Photonic Materials

The use of 3H-Indolium doped in polymeric films has been explored for its impact on the fabrication and optical properties of composite photonic materials, offering insights into the interaction of these materials under stress and their potential applications in advanced optics (Courtwright et al., 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6/h7-19H,1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWYLGUXZMRYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36536-22-8 (iodide) | |

| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48221-03-0 | |

| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)